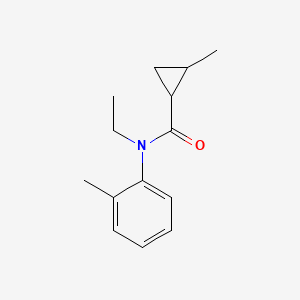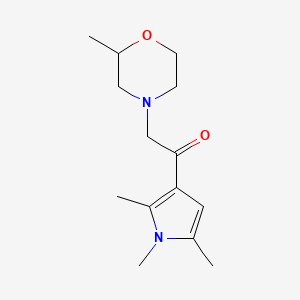![molecular formula C15H17N3O2 B7492250 Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone is a chemical compound that has been widely studied for its potential in various scientific research applications. It is commonly referred to as MPIM and is a member of the pyrrolidine class of compounds. MPIM has shown promise in a variety of fields, including medicinal chemistry, neuroscience, and biochemistry.
Mécanisme D'action
The mechanism of action of MPIM is not fully understood. However, it is believed to work by binding to certain receptors in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPIM has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce swelling and pain. It has also been shown to have antioxidant properties, which can help to protect the body against damage from free radicals. In addition, MPIM has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using MPIM in lab experiments. One of the main advantages is that it is a relatively stable compound, which makes it easy to work with in the lab. However, one of the limitations is that it can be difficult to synthesize, which can make it expensive to use in large quantities.
Orientations Futures
There are many future directions for research on MPIM. One area of research that shows promise is in the development of new treatments for neurological disorders. MPIM has been shown to have potential as a treatment for Alzheimer's disease, and further research in this area could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research that shows promise is in the development of new painkillers and anti-inflammatory agents. MPIM has been shown to have potential in this area, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Overall, MPIM is a promising compound that has the potential to lead to many new discoveries in the field of scientific research.
Méthodes De Synthèse
The synthesis of MPIM is a complex process that involves several steps. The initial step is the synthesis of 4-methoxyphenylacetic acid, which is then converted to 2-(4-methoxyphenyl)pyrrolidine. The final step involves the reaction of imidazole with 2-(4-methoxyphenyl)pyrrolidine to produce MPIM.
Applications De Recherche Scientifique
MPIM has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. MPIM has been shown to have potential as a treatment for various diseases, including cancer and Alzheimer's disease. It has also been studied for its potential as a painkiller and anti-inflammatory agent.
Propriétés
IUPAC Name |
imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-13-6-4-12(5-7-13)14-3-2-9-18(14)15(19)17-10-8-16-11-17/h4-8,10-11,14H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBGJFLKKNMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)


![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)

![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-propan-2-ylurea](/img/structure/B7492221.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)



![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)